molecular formula C6H12O2S B3381746 2-(Propan-2-ylsulfanyl)propanoic acid CAS No. 26822-41-3

2-(Propan-2-ylsulfanyl)propanoic acid

Cat. No.: B3381746
CAS No.: 26822-41-3
M. Wt: 148.23 g/mol
InChI Key: YFAOQZIUURICKV-UHFFFAOYSA-N
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Description

2-(Propan-2-ylsulfanyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid moiety substituted with a propan-2-ylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-ylsulfanyl)propanoic acid typically involves the reaction of propanoic acid derivatives with propan-2-ylsulfanyl reagents. One common method includes the use of thiol-ene click chemistry, where a propanoic acid derivative reacts with an isopropyl thiol under UV light or radical initiators to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale thiol-ene reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The propan-2-ylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted propanoic acid derivatives.

Scientific Research Applications

2-(Propan-2-ylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylsulfanyl)propanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the propan-2-ylsulfanyl group can engage in hydrophobic interactions and covalent bonding with thiol groups in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)propanoic acid: Similar structure but with a methyl group instead of an isopropyl group.

    2-(Ethylsulfanyl)propanoic acid: Similar structure but with an ethyl group instead of an isopropyl group.

    2-(Butylsulfanyl)propanoic acid: Similar structure but with a butyl group instead of an isopropyl group.

Uniqueness

2-(Propan-2-ylsulfanyl)propanoic acid is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

2-propan-2-ylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-4(2)9-5(3)6(7)8/h4-5H,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAOQZIUURICKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20901464
Record name NoName_582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20901464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26822-41-3
Record name 2-[(1-Methylethyl)thio]propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26822-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Propan-2-ylsulfanyl)propanoic acid
Reactant of Route 2
2-(Propan-2-ylsulfanyl)propanoic acid
Reactant of Route 3
2-(Propan-2-ylsulfanyl)propanoic acid
Reactant of Route 4
2-(Propan-2-ylsulfanyl)propanoic acid
Reactant of Route 5
2-(Propan-2-ylsulfanyl)propanoic acid
Reactant of Route 6
2-(Propan-2-ylsulfanyl)propanoic acid

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